Potassium hexabromotellurate(IV)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

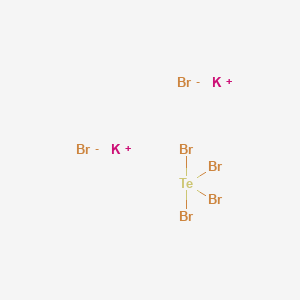

Potassium hexabromotellurate(IV) is a chemical compound with the linear formula K2TeBr6 . It is a crystalline solid and is often used in research .

Molecular Structure Analysis

The molecular formula of Potassium hexabromotellurate(IV) is K2TeBr6 . The molecular weight of this compound is 685.22 .Physical And Chemical Properties Analysis

Potassium hexabromotellurate(IV) is a crystalline solid . It has a molecular weight of 685.22 . The compound is generally stable under normal temperatures and pressures .科学的研究の応用

Calorimetric and Spectroscopic Studies

Studies on methylammonium hexabromotellurate (IV) provide insights into its phase transitions and thermodynamic properties. Research conducted by Onoda, Matsuo, and Suga (1986) demonstrated that this compound undergoes various phase transitions, characterized by different temperatures and entropies. These transitions were analyzed in terms of the orientational disorder of methylammonium ions and the electrostatic energy between them, offering valuable information for understanding the behavior of similar compounds (Onoda, Matsuo & Suga, 1986).

Structural and Spectroscopic Analysis

Guanidinium hexabromotellurate(IV) was synthesized and characterized in a study by Storozhuk et al. (2003). The researchers focused on its crystal structure, revealing that it is built from layers of [TeBr6]2− anions and [CH5N3H]+ cations linked by hydrogen bonds. This research highlights the compound's reversible thermochromism, where its spectral behavior changes with temperature, suggesting potential applications in materials science (Storozhuk, Bukvetskii, Mirochnik & Karasev, 2003).

Comparative Studies with Similar Compounds

Research on potassium hexabromoiridate(IV) by Gubanov et al. (2002) developed a new method for its synthesis. This study included X-ray diffraction and various spectroscopic analyses, offering comparative insights into the properties and potential applications of similar bromide compounds, including potassium hexabromotellurate(IV) (Gubanov, Gromilov, Korenev, Venediktov & Asanov, 2002).

Potassium Ion Intercalation Studies

Research on electrochemical potassium ion intercalation into two-dimensional layered MoS2 by Ren et al. (2017) explored the potential applications of potassium-based batteries. This study can provide indirect insights into the behaviors of potassium ions in various compounds, including potassium hexabromotellurate(IV), in terms of their potential use in battery technology (Ren, Zhao, McCulloch & Wu, 2017).

Quantum Resonance Studies

A study by Sasane, Nakamura, and Kubo (1970) on quadrupole resonance of halogens in potassium hexachlorostannate(IV) and hexabromostannate(IV) offered insights into the phase transitions of these compounds. This research might provide comparative knowledge applicable to potassium hexabromotellurate(IV), particularly in understanding its phase transitions and resonance behavior (Sasane, Nakamura & Kubo, 1970).

Safety and Hazards

Potassium hexabromotellurate(IV) is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound. After handling, it is advised to wash face, hands, and any exposed skin thoroughly .

特性

InChI |

InChI=1S/Br4Te.2BrH.2K/c1-5(2,3)4;;;;/h;2*1H;;/q;;;2*+1/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFRPYOIJYYQFO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].[Br-].[Br-].Br[Te](Br)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6K2Te |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium hexabromotellurate(IV) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(12S,13R,18R)-3,16,20-trimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8-tetraen-17-yl]methanol](/img/structure/B579366.png)

![dimethyl (2S)-2-[[(4S)-4-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579368.png)

![(3R)-5-[(1R,2Z,4aS,8aS)-2-hydroxyimino-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid](/img/structure/B579373.png)

![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)